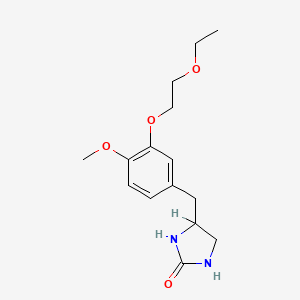
3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone is an organic compound belonging to the class of imidazolidinones. This compound is characterized by the presence of an imidazolidinone ring substituted with a 3-ethoxyethoxy-4-methoxybenzyl group. It is a derivative of anisoles, which are organic compounds containing a methoxybenzene or a derivative thereof .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethoxyethoxy-4-methoxybenzaldehyde with an imidazolidinone precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone involves its interaction with specific molecular targets. It is known to inhibit phosphodiesterase enzymes, particularly 3’,5’-cyclic-AMP phosphodiesterase, which plays a key role in regulating physiological processes. By inhibiting this enzyme, the compound can modulate intracellular levels of cyclic AMP (cAMP), affecting various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone: Similar in structure but with a butoxy group instead of an ethoxyethoxy group.
3-Ethoxy-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound, differing by the presence of an aldehyde group instead of the imidazolidinone ring
Uniqueness
3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit phosphodiesterase enzymes sets it apart from other similar compounds, making it valuable in research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
41744-48-3 |
|---|---|
Molekularformel |
C15H22N2O4 |
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
4-[[3-(2-ethoxyethoxy)-4-methoxyphenyl]methyl]imidazolidin-2-one |
InChI |
InChI=1S/C15H22N2O4/c1-3-20-6-7-21-14-9-11(4-5-13(14)19-2)8-12-10-16-15(18)17-12/h4-5,9,12H,3,6-8,10H2,1-2H3,(H2,16,17,18) |
InChI-Schlüssel |
BEDINOFEXOIYOC-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=C(C=CC(=C1)CC2CNC(=O)N2)OC |
Kanonische SMILES |
CCOCCOC1=C(C=CC(=C1)CC2CNC(=O)N2)OC |
Synonyme |
Ro 20-2926 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















